molecular formula C17H24FNO5 B4041380 1-[3-(2-Fluorophenoxy)propyl]-3-methylpiperidine;oxalic acid

1-[3-(2-Fluorophenoxy)propyl]-3-methylpiperidine;oxalic acid

Cat. No.: B4041380
M. Wt: 341.4 g/mol
InChI Key: ZJXLWLYIKXBWEB-UHFFFAOYSA-N
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Description

1-[3-(2-Fluorophenoxy)propyl]-3-methylpiperidine;oxalic acid is a chemical compound with the molecular formula C15H22FNO. It is known for its unique structure, which includes a fluorophenoxy group attached to a propyl chain, linked to a methylpiperidine moiety.

Scientific Research Applications

1-[3-(2-Fluorophenoxy)propyl]-3-methylpiperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as its interaction with specific receptors or enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials, where its unique structure imparts desirable properties.

Preparation Methods

The synthesis of 1-[3-(2-Fluorophenoxy)propyl]-3-methylpiperidine typically involves several steps:

    Starting Materials: The synthesis begins with the preparation of 2-fluorophenol and 3-chloropropylamine.

    Reaction Conditions: The 2-fluorophenol is reacted with 3-chloropropylamine under basic conditions to form 3-(2-fluorophenoxy)propylamine.

    Formation of Piperidine Derivative: The resulting amine is then reacted with 3-methylpiperidine under acidic conditions to form the final product.

    Oxalic Acid Addition: The compound is then treated with oxalic acid to form the oxalate salt, which enhances its stability and solubility.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[3-(2-Fluorophenoxy)propyl]-3-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

    Major Products: These reactions typically yield products like substituted piperidines, alcohols, and amines, depending on the reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[3-(2-Fluorophenoxy)propyl]-3-methylpiperidine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with receptors or enzymes, modulating their activity.

    Pathways Involved: It may influence signaling pathways, leading to changes in cellular functions. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

1-[3-(2-Fluorophenoxy)propyl]-3-methylpiperidine can be compared with similar compounds such as:

Properties

IUPAC Name

1-[3-(2-fluorophenoxy)propyl]-3-methylpiperidine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FNO.C2H2O4/c1-13-6-4-9-17(12-13)10-5-11-18-15-8-3-2-7-14(15)16;3-1(4)2(5)6/h2-3,7-8,13H,4-6,9-12H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXLWLYIKXBWEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCCOC2=CC=CC=C2F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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